N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-hydroxyacetamide N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-hydroxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14519651
InChI: InChI=1S/C13H15N3O3/c1-9-12(14-11(18)8-17)13(19)16(15(9)2)10-6-4-3-5-7-10/h3-7,17H,8H2,1-2H3,(H,14,18)
SMILES:
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-hydroxyacetamide

CAS No.:

Cat. No.: VC14519651

Molecular Formula: C13H15N3O3

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-hydroxyacetamide -

Specification

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
IUPAC Name N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxyacetamide
Standard InChI InChI=1S/C13H15N3O3/c1-9-12(14-11(18)8-17)13(19)16(15(9)2)10-6-4-3-5-7-10/h3-7,17H,8H2,1-2H3,(H,14,18)
Standard InChI Key PVJDMAYRZQJDCY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CO

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxyacetamide, reflects its hybrid pyrazole-acetamide structure. Key features include:

  • Pyrazole core: A five-membered heterocyclic ring with nitrogen atoms at positions 1 and 2.

  • Substituents:

    • Methyl groups at positions 1 and 5.

    • A phenyl group at position 2.

    • A keto group at position 3.

    • A hydroxyacetamide group at position 4 .

The canonical SMILES string CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CO and InChIKey PVJDMAYRZQJDCY-UHFFFAOYSA-N provide unambiguous identifiers for computational studies.

Crystallographic and Conformational Analysis

X-ray diffraction studies of related pyrazole-acetamides reveal planar pyrazole rings with torsional flexibility in the acetamide side chain . For example:

  • In N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide, the pyrazole ring deviates by ≤0.0042 Å from planarity, while the acetamide group adopts an anti-periplanar conformation (C–N–C–C torsion angle: 177.54°) .

  • Hydrogen bonding between the amide N–H and pyrazole carbonyl oxygen stabilizes the crystal lattice, forming R₂²(10) motifs .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no explicit protocol exists for this compound, analogous syntheses suggest a two-step strategy:

  • Pyrazole Core Formation:

    • Condensation of phenylhydrazine with β-ketoesters or diketones to form 4-aminoantipyrine derivatives .

  • Acetamide Functionalization:

    • Coupling 4-aminoantipyrine with hydroxyacetic acid derivatives using carbodiimide-based reagents (e.g., EDC) .

Hypothetical Reaction Scheme:

4-Aminoantipyrine+Hydroxyacetic AcidEDC, DCMN-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxyacetamide\text{4-Aminoantipyrine} + \text{Hydroxyacetic Acid} \xrightarrow{\text{EDC, DCM}} \text{N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxyacetamide}

Isolation and Purification

Crystallization from polar aprotic solvents (e.g., ethanol/acetone mixtures) yields high-purity material, as demonstrated for structurally similar compounds .

Physicochemical Properties

Molecular and Thermal Characteristics

PropertyValueSource
Molecular Weight261.28 g/mol
FormulaC₁₃H₁₅N₃O₃
Calculated LogP~1.2 (Predicted via PubChem)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Thermal stability is inferred from analogs like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide, which decomposes above 445 K .

Solubility and Stability

  • Solubility: Likely moderate in polar solvents (DMSO, ethanol) due to hydrogen-bonding capacity .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions at the amide bond .

Crystallographic and Supramolecular Behavior

Hydrogen-Bonding Networks

In co-crystals with naphthalene-2,3-diol, pyrazole-acetamides form O–H···O and N–H···O bonds, creating layered architectures . For example:

  • O–H···O=C interactions link acetamide and diol molecules into chains .

  • N–H···O bonds between amide groups stabilize 3D networks .

Implications for Drug Formulation

The compound’s propensity for intermolecular hydrogen bonding suggests utility in co-crystal engineering to enhance bioavailability .

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